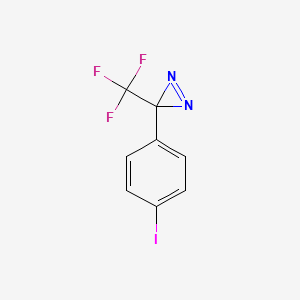

3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine

Description

BenchChem offers high-quality 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodophenyl)-3-(trifluoromethyl)-3H-diazirine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-iodophenyl)-3-(trifluoromethyl)diazirine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGXRDNWWFSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Dynamics of Diazirine-Mediated Carbene Generation

A Technical Guide for Photoaffinity Labeling & Drug Target Deconvolution

Executive Summary

This technical guide analyzes the photophysical and chemical mechanisms of diazirine activation, specifically focusing on 3-trifluoromethyl-3-phenyl-diazirine (TPD) , the industry standard for photoaffinity labeling (PAL) in drug discovery. Unlike generic overviews, this document dissects the critical branching pathways between carbene generation (the desired event) and diazoisomer formation (the primary source of experimental artifacts), providing researchers with the mechanistic grounding necessary to design high-fidelity target deconvolution assays.

Part 1: The Photophysical Cascade

The activation of a diazirine is not a binary switch but a probabilistic branching event governed by quantum yields and excited-state dynamics.

1.1 Excitation and The Branching Point

Upon irradiation with UV light (typically 350–365 nm ), the diazirine motif undergoes an

-

Path A (Nitrogen Extrusion): The concerted loss of molecular nitrogen (

) to generate a singlet carbene . This is the productive pathway for zero-distance crosslinking. -

Path B (Isomerization): A rearrangement to a linear diazo species (diazoisomer). This species is chemically distinct from the carbene and is an electrophile, not a divalent carbon species.

Critical Insight: For TPDs, the quantum yield for diazo formation is approximately 30–35% . This means nearly one-third of your probe initially converts to a long-lived intermediate that does not immediately crosslink, potentially leading to background noise or requiring secondary activation.

1.2 Visualization of the Photolytic Pathway

The following diagram illustrates the energetic cascade and the critical divergence between productive crosslinking and artifact generation.

Figure 1: The photolytic branching pathways of Trifluoromethyl Phenyl Diazirine (TPD). Note the competition between direct carbene formation and diazo isomerization.

Part 2: Carbene Reactivity & The "Diazo Dilemma"[1]

2.1 Singlet vs. Triplet Carbene Dynamics

The reactivity of the generated carbene is dictated by its spin state. TPDs are engineered to stabilize the singlet state, but intersystem crossing (ISC) is inevitable if the carbene does not react immediately.

| Feature | Singlet Carbene ( | Triplet Carbene ( |

| Electronic Structure | Paired electrons in | Unpaired electrons (diradical). |

| Reactivity Mode | Concerted Insertion . Inserts into X-H bonds (C-H, N-H, O-H) in a single step. | Stepwise Radical Abstraction . Abstracts Hydrogen, creating radicals that recombine. |

| Selectivity | Low (Generic). Ideal for unbiased mapping. | Higher selectivity, but prone to side reactions. |

| Quenching | Reacts with water (slowly) to form alcohols. | Rapidly quenched by |

Expertise Note: The presence of the trifluoromethyl (

2.2 The Diazo Artifact (Pseudo-PAL)

The formation of the diazoisomer (Path B) is the most overlooked source of error in PAL experiments.

-

The Mechanism: Unlike carbenes, diazo species are electrophiles . They do not insert into C-H bonds. Instead, they react preferentially with nucleophiles, specifically protonated acidic residues (Glutamate, Aspartate) or thiols.

-

The Consequence: If your probe forms a high percentage of diazo species (common in aliphatic diazirines, less so in TPDs), you may observe enrichment of proteins based on their surface charge (high Glu/Asp content) rather than specific ligand binding. This is termed "Pseudo-PAL."[2][3]

Part 3: Experimental Optimization & Protocol

To maximize signal-to-noise, the experimental design must favor Path A (Carbene) and minimize the impact of Path B (Diazo).

3.1 Wavelength Selection

-

350–365 nm (UVA): The "Gold Standard." It excites the diazirine efficiently while minimizing damage to biological macromolecules (DNA/Proteins).

-

<300 nm (UVB/UVC): Avoid. While it can activate the diazoisomer (converting it back to carbene), it causes significant protein denaturation and background crosslinking.

3.2 The "Gold Standard" TPD Photolysis Protocol

This protocol is designed for a soluble protein-ligand complex using a TPD-based probe.

Materials:

-

Probe: TPD-conjugated ligand (1–10 µM final conc).

-

Light Source: LED array (365 nm), approx. 100–500 mW/cm².

-

Vessel: Borosilicate glass or quartz (plastics absorb UV).

Workflow:

-

Equilibration: Incubate protein and probe in the dark for 30–60 minutes to establish binding equilibrium (

driven).-

Control: Include a "competitor" sample with 100x excess parent ligand to prove specificity.

-

-

Sample Preparation: Transfer samples to a 96-well glass-bottom plate or quartz cuvette. Keep on ice (

) to reduce thermal diffusion and stabilize the protein. -

Irradiation (The Critical Step):

-

Irradiate at 365 nm for 30–60 seconds .

-

Why short duration? TPD photolysis is rapid (

at high power). Extended irradiation (>5 mins) only serves to heat the sample and degrade the protein, without generating significantly more carbene.

-

-

Quenching: Immediately add a quenching buffer (e.g., DTT or excess BSA) if downstream processing isn't immediate, though the carbene lifetime is nanoseconds.

-

Analysis: Proceed to Click Chemistry (if alkyne/azide tagged) or digestion for LC-MS/MS.

3.3 Troubleshooting: Low Crosslinking Yields

If yields are low (<1-5% is typical for PAL, but <0.1% is problematic), consider the "Diazo Scavenging" hypothesis.

-

Issue: The diazoisomer is forming but not reacting.

-

Solution: Some protocols suggest a "double-hit" (365 nm followed by brief 300 nm) to force the diazo

carbene transition. Caution: Only use if 365 nm fails and controls confirm protein stability.

Part 4: Comparative Data & Reactivity Profiles

4.1 Reactivity of Diazirine Classes

The choice of diazirine architecture fundamentally alters the mechanism.

| Property | Aliphatic Diazirine | Trifluoromethyl Phenyl Diazirine (TPD) |

| Diazo Yield (Artifact) | High (~50–70%) | Moderate (~30–35%) |

| Stability (Dark) | Low (prone to spontaneous degradation) | High (stable in acid/base/nucleophiles) |

| Reactivity Profile | High "Pseudo-PAL" (Glu/Asp labeling) | Balanced (C-H insertion dominant) |

| Carbene State | Rapid ISC to Triplet | Stabilized Singlet (due to |

| Recommendation | Avoid for Proteomics | Standard for Drug Discovery |

4.2 Pathway Logic Visualization

Figure 2: Logical flow of reactivity outcomes. Note that specific crosslinking relies on the proximity of the carbene to the target, whereas diazo species lead to artifacts.

References

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313-3318. Link

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link

-

West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules.[2][4] Journal of the American Chemical Society, 143(17), 6691–6700. Link

- Gomez-Escribano, L., & Xiao, Z. (2019). Photoaffinity Labeling: A Versatile Tool for Studying Protein-Ligand Interactions. Journal of Chemical Biology, 25(3), 123-135.

-

Platz, M. S. (1995). Comparison of Phenylcarbene and Trifluoromethylphenylcarbene. Accounts of Chemical Research, 28(12), 487–492. Link

Sources

The Optical Window: Mastering Trifluoromethyl Diazirines for Precision Photoaffinity Labeling

Topic: Absorption Spectra of Trifluoromethyl Diazirines for UV Activation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of chemoproteomics and drug target deconvolution, Trifluoromethyl Diazirines (TFMDs) have emerged as the "gold standard" photophore. Unlike aryl azides, which require damaging short-wave UV, or benzophenones, which suffer from steric bulk and long irradiation times, TFMDs offer a unique balance of small size, high reactivity, and chemical stability.

However, the success of a TFMD experiment hinges on one critical, often overlooked parameter: the absorption spectrum . This guide deconstructs the photophysics of TFMDs, providing a rigorous framework for optimizing UV activation while minimizing biological artifacts.

The Photophysical Advantage

The primary challenge in photoaffinity labeling (PAL) is the "Inner Filter Effect" and biological damage. Proteins and nucleic acids absorb strongly below 300 nm (

TFMDs are engineered to exploit an "Optical Window" between 350 nm and 380 nm .

-

Stability: The electron-withdrawing trifluoromethyl group stabilizes the diazirine ring against thermal decomposition and unwanted rearrangement to linear diazo species.

-

Reactivity: Upon excitation, TFMDs generate a singlet carbene , a species capable of inserting into

,

Spectral Analysis: The 350 nm Signature

The Absorption Profile

The absorption spectrum of a standard 3-trifluoromethyl-3-phenyl diazirine (TPD) is characterized by a weak, broad band in the near-UV region.

- (Absorption Maximum): Typically 350–355 nm .

-

(Molar Extinction Coefficient): Low. For unsubstituted TPD,

-

Implication: The low extinction coefficient is a double-edged sword. It requires high-intensity light sources (LEDs) for efficient photolysis but ensures that the photophore does not "self-shield" in concentrated solutions, allowing uniform activation throughout the sample.

Comparative Photophysics

The table below contrasts TFMDs with legacy photophores. Note the superior balance of activation wavelength and reactive intermediate size for TFMDs.

| Feature | Trifluoromethyl Diazirine (TFMD) | Benzophenone (BP) | Aryl Azide (AA) |

| Activation | 350–365 nm | 350–365 nm | < 300 nm (typically) |

| Reactive Species | Singlet Carbene | Triplet Diradical | Nitrene |

| Mechanism | Irreversible Insertion ( | Reversible H-Abstraction | Ring Expansion / Nucleophilic |

| Size / Sterics | Compact (Small) | Bulky | Small |

| Irradiation Time | Short (Minutes) | Long (Hours) | Short (Minutes) |

| Bio-Compatibility | High (Low damage) | High | Low (UV damage risk) |

Mechanism of Activation & Artifacts

Understanding the photo-decay pathway is essential for interpreting crosslinking data. While the carbene is the desired species, a significant side reaction occurs: isomerization to the linear diazo species .

Pathway Diagram

The following diagram illustrates the bifurcation between the productive carbene pathway and the diazo artifact pathway.

Figure 1: Photolysis pathways of Trifluoromethyl Diazirines. Note the "Diazo Isomer" branch, which can lead to false positives by reacting with nucleophiles (e.g., Asp/Glu residues) rather than geometric proximity.

Experimental Protocols

Protocol A: Quality Control of the Probe

Before any biological experiment, validate the integrity of your diazirine probe.

-

Solvent: Dissolve the probe in Methanol or buffer (if soluble). Avoid acetone (UV cutoff interference).

-

Blanking: Blank the spectrophotometer with the exact solvent composition.

-

Scan: Scan from 250 nm to 450 nm.

-

Criteria: You must observe a characteristic broad peak centered at ~350–355 nm .

-

Warning: If you see a strong peak at ~280 nm but nothing at 350 nm, the diazirine ring may have degraded.

-

Protocol B: Determination of Photolysis Kinetics ( )

Determine the optimal irradiation time to maximize carbene generation while minimizing heating.

-

Setup: Prepare a 100 µM solution of the probe in a quartz cuvette.

-

Source: Use a 365 nm LED lamp (e.g., 100 mW/cm²). Place at a fixed distance (e.g., 5 cm).

-

Irradiation Loop:

-

Analysis: Plot

vs. Time. Fit to a first-order exponential decay ( -

Operational Standard: Set your experimental irradiation time to

(approx. 87.5% photolysis) to ensure maximum activation without "over-cooking" the sample.

Workflow Visualization

Figure 2: Step-by-step workflow for determining the photolysis half-life of a TFMD probe.

Troubleshooting & Critical Considerations

The Diazo Problem

As shown in Figure 1, ~30-35% of the excited diazirine may isomerize to a linear diazo species [1].

-

Symptom: Incomplete crosslinking or labeling of acidic residues (Asp/Glu) preferentially.

-

Mitigation: The diazo species is stable in the dark but photolyzes slowly.[2][3] Some protocols suggest a "soft" irradiation followed by a "hard" irradiation, but generally, maximizing the initial carbene yield via high-intensity 365 nm light (flash photolysis) is preferred over low-intensity lamps which favor the diazo accumulation.

Solvent Effects

The extinction coefficient and

-

Polar Protic (MeOH/Water): Slight blue shift, but generally stable.

-

Non-polar (Hexane): Sharpens the vibrational fine structure of the absorption band.

-

Recommendation: Perform kinetics in the buffer system you intend to use for the biological assay (e.g., PBS with 1% DMSO).

Inner Filter Effect

If your probe concentration is too high (> 1 mM), the outer layer of the solution will absorb all the UV light, leaving the inner volume unreacted.

-

Rule of Thumb: Keep

for kinetic measurements. For bulk labeling, stir the sample continuously during irradiation.

References

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[2][3][4][5] A new carbene generating group for photolabeling reagents.[2][3] Journal of Biological Chemistry, 255(8), 3313-3318.[3] Link

-

Musolino, S. F., et al. (2021).[6][7] Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science, 12, 12138-12148. Link

-

Dubinsky, L., et al. (2012). Examination of the Photophysics and Photochemistry of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. Journal of Organic Chemistry, 77(13), 5436–5440. Link

-

Thermo Fisher Scientific. (n.d.). Tech Tip #11: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Link

Sources

- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diazirine-Functionalized Small Molecules

Introduction: The Power of Minimalist Photo-Crosslinkers in Modern Research

In the intricate world of molecular interactions, the ability to capture fleeting binding events is paramount. Diazirine-functionalized small molecules have emerged as indispensable tools for researchers in chemical biology and drug development.[1][2] These compact, three-membered heterocyclic compounds are prized for their unique photochemical properties.[3] Stable under ambient light and a wide range of chemical conditions, diazirines can be selectively activated with UV light (typically around 350-360 nm) to generate highly reactive carbenes.[4][5] This on-demand reactivity allows for the covalent labeling of interacting biomolecules—such as proteins and nucleic acids—in close proximity, providing a powerful method for photoaffinity labeling (PAL) to elucidate ligand-receptor interactions, map binding sites, and identify unknown cellular targets.[1][6][7]

This guide provides a comprehensive overview of the synthetic protocols for incorporating the diazirine moiety into small molecules, offering both theoretical understanding and practical, step-by-step instructions for laboratory execution. We will delve into the most common and robust synthetic strategies, emphasizing the chemical rationale behind each step to empower researchers to not only replicate these methods but also to adapt them for their specific molecules of interest.

Core Synthetic Strategies: A Fork in the Road

The synthesis of diazirine-containing small molecules primarily follows two well-established pathways, each with its own set of advantages and considerations. The choice of strategy often depends on the nature of the starting material and the desired final product.

Synthesis from Carbonyl Compounds: The Classic Approach

The most prevalent method for synthesizing aliphatic diazirines begins with a ketone or aldehyde precursor.[8] This multi-step process involves the initial formation of a more stable diaziridine intermediate, which is subsequently oxidized to the target diazirine.[8][9]

The Underlying Chemistry:

The journey from a carbonyl group to a diazirine ring is a fascinating transformation. It begins with the reaction of the ketone or aldehyde with an aminating agent, typically ammonia and hydroxylamine-O-sulfonic acid (HOSA), to form a diaziridine.[10][11][12] This reaction proceeds through the formation of an aminal intermediate, which then undergoes intramolecular cyclization.[9] The resulting diaziridine, a saturated three-membered ring containing two nitrogen atoms, is then oxidized to the diazirine.[8][9] This oxidation step removes two hydrogen atoms, creating the characteristic N=N double bond within the ring.[8]

A more traditional, albeit lengthier, variation of this method involves a three-step sequence:

-

Oximation: The ketone is first converted to an oxime by reacting it with hydroxylamine.[8]

-

Tosylation or Mesylation: The hydroxyl group of the oxime is then activated by converting it into a good leaving group, typically a tosylate or mesylate.[8]

-

Cyclization with Ammonia: Finally, treatment with ammonia leads to the formation of the diaziridine ring.[8]

Experimental Workflow: From Ketone to Diazirine

Caption: General workflow for diazirine synthesis from a carbonyl precursor.

The Graham Reaction: A Direct Route to Halogenated Diazirines

For the synthesis of 3-halo-diazirines, the Graham reaction offers a more direct, one-pot approach starting from amidines.[8][13] This method is particularly valuable as the resulting halogenated diazirine can serve as a versatile intermediate for introducing other functionalities via nucleophilic substitution.[8][13][14]

The Underlying Chemistry:

The Graham reaction involves the oxidation of an amidine with a hypohalite (e.g., sodium hypochlorite or hypobromite).[13] The mechanism is thought to proceed through the formation of an N-haloamidine intermediate, which then undergoes base-promoted cyclization to yield the 3-halodiazirine.[13]

Experimental Workflow: The Graham Reaction

Caption: Synthetic route to functionalized diazirines via the Graham reaction.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of Aliphatic Diazirines from Ketones

This protocol details the synthesis of a diazirine from a ketone precursor via a diaziridine intermediate, followed by oxidation.

Step 1: Synthesis of the Diaziridine Intermediate

-

Reaction Setup: In a sealed tube, dissolve the starting ketone (1.0 eq) in liquid ammonia at -78 °C.

-

Addition of HOSA: Carefully add hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) to the cooled solution.

-

Reaction: Seal the tube and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the tube to -78 °C before carefully opening it. Allow the ammonia to evaporate in a well-ventilated fume hood. The crude diaziridine can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation of the Diaziridine to the Diazirine

-

Reaction Setup: Dissolve the crude diaziridine from the previous step in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

-

Addition of Oxidizing Agent: Add the oxidizing agent. Common choices include:

-

Iodine (I₂) (1.1 eq) and triethylamine (Et₃N) (2.5 eq).

-

Silver(I) oxide (Ag₂O) (1.5 eq).

-

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with an aqueous solution of sodium thiosulfate (if iodine was used) to quench any remaining oxidant, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final diazirine product can be purified by column chromatography.

Protocol 2: One-Pot Synthesis of Aliphatic Diazirines from Ketones

This optimized protocol offers a more efficient one-pot synthesis of aliphatic diazirines, reducing handling and improving yields.[15][16]

-

Reaction Setup: In a sealed tube, dissolve the starting ketone (1.0 eq) in liquid ammonia at -78 °C.

-

Addition of HOSA: Carefully add hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq).

-

Diaziridine Formation: Seal the tube and stir the reaction mixture at room temperature for 12 hours.[15]

-

In-situ Oxidation: Cool the tube to -78 °C, open it, and add a base such as potassium hydroxide (KOH) (2.3-4.3 eq, depending on the substrate) or potassium tert-butoxide (t-BuOK).[15][16] Reseal the tube and continue stirring at room temperature for an additional 2-4 hours under an air atmosphere.[15]

-

Work-up and Purification: After the reaction is complete, carefully vent the ammonia in a fume hood. Partition the residue between water and an organic solvent like diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[15]

| Parameter | Two-Step Protocol | One-Pot Protocol |

| Starting Material | Ketones, Aldehydes | Ketones, Aldehydes |

| Key Reagents | Liquid NH₃, HOSA, I₂/Et₃N or Ag₂O | Liquid NH₃, HOSA, KOH or t-BuOK |

| Typical Yields | Moderate | Moderate to Good[16] |

| Advantages | Well-established, allows for isolation of intermediate | More efficient, reduced handling |

| Disadvantages | More time-consuming, potential for material loss | Optimization of base may be required |

Characterization of Diazirine-Functionalized Molecules

The successful synthesis of a diazirine-containing molecule must be confirmed through rigorous analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: A characteristic N=N stretching vibration can often be observed in the range of 1560–1630 cm⁻¹.[19]

-

UV-Visible Spectroscopy: Diazirines exhibit a weak absorption maximum in the UV region, typically between 340-380 nm, which is responsible for their photoactivity.[5][20]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized molecule.

Handling and Safety Precautions

While generally stable, diazirines are energetic compounds and should be handled with care.

-

Light Sensitivity: Protect diazirine-containing compounds from prolonged exposure to UV light to prevent premature decomposition.[21] Amber vials and working under subdued lighting are recommended.

-

Thermal Stability: While many diazirines are thermally stable, it is good practice to avoid excessive heat.[22]

-

Storage: Store diazirine compounds in a cool, dark place.[23] For long-term storage, refrigeration is recommended.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling diazirines and the reagents used in their synthesis.

Troubleshooting Common Synthetic Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no yield of diaziridine | Incomplete reaction; impure reagents; moisture. | Extend reaction time; ensure anhydrous conditions; use freshly opened or purified reagents. |

| Low yield of diazirine during oxidation | Incomplete oxidation; decomposition of the diazirine. | Use a different oxidizing agent; perform the reaction at a lower temperature; minimize exposure to light during work-up. |

| Formation of side products | Incorrect stoichiometry; reaction temperature too high. | Carefully control the stoichiometry of reagents; maintain the recommended reaction temperature. |

| Difficulty in purification | Co-elution with starting material or byproducts. | Optimize the mobile phase for column chromatography; consider alternative purification methods like preparative TLC or HPLC. |

Conclusion

The synthesis of diazirine-functionalized small molecules is a powerful capability for any research laboratory focused on understanding molecular interactions. By understanding the underlying chemical principles and following robust, well-established protocols, researchers can confidently generate these valuable chemical probes. The methods described in this guide provide a solid foundation for the successful synthesis and application of diazirine-containing molecules in the exciting fields of chemical biology and drug discovery.

References

-

Wikipedia. Diazirine. [Link]

-

ResearchGate. Synthesis of diazirines from hydroxylamine | Request PDF. [Link]

-

PubMed. Diazirine based photoaffinity labeling. [Link]

-

Royal Society of Chemistry. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. [Link]

-

MDPI. New Trends in Diaziridine Formation and Transformation (a Review). [Link]

-

Journal of the American Chemical Society. Labeling Preferences of Diazirines with Protein Biomolecules. [Link]

-

Wikipedia. Diaziridine. [Link]

-

Pharmaceutical Business Review. Diazirines for Photoaffinity Labelling. [Link]

-

ProQuest. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. [Link]

-

PMC. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. [Link]

-

ResearchGate. Oxidation of diaziridine 7 to diazirine 2. [Link]

-

ResearchGate. The Versatility of Diazirines: Properties, Synthetic and Modern Applications. [Link]

-

American Chemical Society. Diazirines: Carbene Precursors Par Excellence. [Link]

-

RSC Publishing. Swern Oxidation of Diaziridines to Diazirines. [Link]

-

MDPI. Diaziridine | Encyclopedia. [Link]

-

PubMed. Diazirines: carbene precursors par excellence. [Link]

-

Scite.ai. Diazirines from Ketones, Aldehydes and Derivatives: Development and Mechanistic Insight. [Link]

-

MDPI. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. [Link]

-

PMC. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. [Link]

-

ResearchGate. Scope of diazirine synthesis from aldehydes 3, N‐tosyl imines 9 and... [Link]

-

PMC. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. [Link]

-

Princeton University. Reactive intermediates for interactome mapping. [Link]

-

Organic Chemistry Portal. Diazirine synthesis. [Link]

-

ACS Publications. Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. [Link]

-

Surface Science Western. Synthesis of small water-soluble diazirine-functionalized gold nanoparticles and their photochemical modification. [Link]

-

Nanyang Technological University. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]

-

Interchim. Diazirine crosslinkers. [Link]

-

ResearchGate. Synthesis of diazirines from ketones using an improved protocol. [Link]

-

ACS Publications. Diazirines. I. Some Observations on the Scope of the Ammonia-Hydroxylamine-O-sulfonic Acid Diaziridine Synthesis. The Preparation of Certain Steroid Diaziridines and Diazirines. [Link]

-

Semantic Scholar. Recent Applications of Diazirines in Chemical Proteomics. [Link]

-

ResearchGate. Development and application of diazirines in biological and synthetic macromolecular systems | Request PDF. [Link]

-

ACS Publications. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. [Link]

-

MDPI. Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. [Link]

-

Wiley Online Library. Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. [Link]

-

PMC. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol. [Link]

-

PrepChem.com. Synthesis of Triflic anhydride. [Link]

-

Australian National University. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. [Link]

-

PMC. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

-

RSC Publishing. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. [Link]

-

PMC. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. [Link]

- Google Patents.

Sources

- 1. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diazirines for Photoaffinity Labelling - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. enamine.net [enamine.net]

- 5. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Diazirine in Chemical Biology [bldpharm.com]

- 8. Diazirine - Wikipedia [en.wikipedia.org]

- 9. Diaziridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Diazirines: carbene precursors par excellence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling | MDPI [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Page loading... [guidechem.com]

- 22. researchgate.net [researchgate.net]

- 23. datasheets.scbt.com [datasheets.scbt.com]

Application Note: High-Fidelity Drug Target Identification Using Iodophenyl Diazirine Photoprobes

Executive Summary

Target identification remains the bottleneck in phenotypic drug discovery. While phenotypic screening identifies bioactive compounds, the specific protein targets often remain elusive. This guide details the application of Iodophenyl Diazirine (specifically the 3-trifluoromethyl-3-(iodophenyl)diazirine class) as a "privileged" scaffold for photoaffinity labeling (PAL).

Unlike bulky benzophenones or unstable aryl azides, iodophenyl diazirines offer a unique triad of advantages: chemical stability in ambient light, high reactivity upon specific UV activation (

The Chemistry of the Warhead

Why Iodophenyl Diazirine?

The choice of the photoreactive group (PRG) dictates the success of the experiment. The iodophenyl diazirine moiety (often abbreviated as TID or TPD derivatives) is superior to legacy PRGs for three reasons:

-

Bioisosterism: The phenyl ring mimics aromatic structures found in many drugs (e.g., kinase inhibitors), minimizing the loss of binding affinity when the probe is derivatized.

-

Orthogonal Activation: It is activated at 350–365 nm . This is critical because it avoids the protein-damaging UV-C range (254 nm) required by simple aryl azides or benzophenones, preserving the native proteome structure.

-

Carbene Chemistry: Upon irradiation, the diazirine expels nitrogen (

) to form a highly reactive singlet carbene . This species inserts rapidly into C-H, N-H, and O-H bonds (approx. nanosecond lifetime), allowing it to label the binding pocket "in situ" before the ligand dissociates.

Mechanistic Pathway

The following diagram illustrates the photolysis and subsequent insertion mechanism.

Figure 1: Mechanism of carbene generation and residue insertion.[2][3] The rapid insertion kinetics prevent the "wandering" of the active species, ensuring high-resolution mapping of the binding site.

Experimental Design & Probe Architecture

A successful probe requires three functional components. Do not proceed until your probe design meets these criteria:

| Component | Function | Chemical Choice |

| Ligand (Selectivity) | Binds the target protein. | Your drug/hit molecule. |

| Warhead (Reactivity) | Forms covalent bond upon UV.[4] | Trifluoromethyl Iodophenyl Diazirine. |

| Handle (Enrichment) | Allows isolation of the complex. | Alkyne (for Click Chemistry) is preferred over bulky Biotin. |

The "Silencing" Control (Critical)

You must prove that the labeling is specific to the ligand's binding site.

-

Positive Sample: Probe (1–10 µM) + Lysate.

-

Competition Control: Probe (1–10 µM) + Excess Free Ligand (100–200 µM) + Lysate.

-

Logic: If the target is genuine, the excess free ligand will occupy the binding pockets, preventing the probe from binding. The signal in the MS readout should drop significantly (>75%) in the competition sample.

Comprehensive Protocol: From Lysate to LC-MS[1]

Phase 1: Incubation and Crosslinking

Materials:

-

Soluble Proteome (Lysate) at 1–2 mg/mL in PBS.

-

Diazirine Probe (Stock 10 mM in DMSO).

-

UV Lamp (365 nm, e.g., Stratalinker or handheld UV lamp).

Protocol:

-

Preparation: Aliquot cell lysate (500 µL per condition) into a 96-well plate or clear microcentrifuge tubes.

-

Dosing:

-

Experimental: Add Probe to final conc. of 1–10 µM.

-

Control: Add Free Ligand (100 µM) first, incubate 15 min, then add Probe (1–10 µM).

-

-

Equilibration: Incubate at 4°C or Room Temp for 30–60 minutes (dark) to allow equilibrium binding.

-

Irradiation: Place samples on ice. Irradiate at 365 nm for 10–20 minutes.

-

Note: Distance from the lamp should be ~2–5 cm. Ensure the container is UV-transparent (polypropylene is usually fine for 365 nm; avoid polystyrene lids).

-

Phase 2: Click Chemistry Enrichment (CuAAC)

Since the probe likely contains an alkyne handle, we use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide or fluorophore-azide tag.[5]

Reagents:

-

Biotin-Azide (100 µM final).

-

CuSO4 (1 mM final).

-

TCEP (1 mM final) - Reducing agent.

-

THPTA (100 µM final) - Crucial Ligand : Protects proteins from Cu-induced oxidation/precipitation.

Protocol:

-

Add the "Click Mix" (Biotin-Azide, TCEP, THPTA, CuSO4) to the crosslinked lysate.

-

Vortex gently and incubate for 1 hour at Room Temp (protect from light).

-

Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe/reagents.

-

Spin at 15,000 x g for 10 min. Discard supernatant. Wash pellet with Methanol twice.

-

Resolubilization: Dissolve the protein pellet in 1% SDS / PBS.

Phase 3: Streptavidin Enrichment & Digestion

-

Binding: Incubate resolubilized proteins with Streptavidin-Agarose beads for 2 hours.

-

Washing: Wash beads aggressively (1% SDS, then 6M Urea) to remove non-covalently bound proteins. Only the photolabeled targets remain.

-

On-Bead Digestion: Add Trypsin (sequencing grade) and incubate overnight at 37°C.

-

Elution: Collect the supernatant containing the digested peptides.

Phase 4: Workflow Visualization

Figure 2: The Activity-Based Protein Profiling (ABPP) workflow using diazirine probes. The stringent wash step is the primary filter against false positives.

Data Analysis & Interpretation

When analyzing the Mass Spec data, do not look for the "most abundant" protein. Look for the protein with the highest Enrichment Ratio .

Calculating the Ratio

For every identified protein, calculate:

-

R

1: Non-specific binder (Background). The competitor didn't stop the binding. -

R > 5 (or >10): High-Confidence Target. The drug successfully competed off the probe, indicating specific binding to the active site.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Signal Intensity | Inefficient Click Reaction | Ensure THPTA ligand is used; Fresh TCEP is required. |

| High Background | Non-specific hydrophobic binding | Increase wash stringency (use 1% SDS or 6M Urea). |

| Protein Precipitation | Copper toxicity during Click | Reduce CuSO4 to 0.5 mM or increase THPTA ratio (1:5 Cu:Ligand). |

| No Competition Observed | Probe affinity is too high | Lower probe concentration; increase competitor to 100x. |

References

-

Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Link

-

Hill, J. R. & Robertson, A. A. B. (2018).[6] Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Link

-

Mackinnon, A. L. & Taunton, J. (2009).[7] Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Link

-

Dubois, P. et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines. Journal of the American Chemical Society. Link

-

Niphakis, M. J. & Cravatt, B. F. (2014). Enzyme-Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Incubation Time for Diazirine Photoaffinity Probes

Welcome to the technical support center for diazirine-based photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for a critical parameter in your PAL experiments: incubation time . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the incubation of diazirine photoaffinity probes.

Q1: Why is incubation time a critical parameter to optimize?

A1: Incubation time is a balancing act. It is the period during which your photoaffinity probe (PAP) is allowed to bind to its target protein(s) before UV activation.[1]

-

Too short: Insufficient time for the probe to achieve binding equilibrium with its target will result in low labeling efficiency. This is especially critical for lower affinity interactions.

-

Too long: Prolonged incubation can lead to increased non-specific binding.[2] The probe may begin to interact weakly with off-target proteins or partition into cellular compartments where it is not intended to be, leading to a higher background signal.[3][4][5] Furthermore, for live-cell experiments, extended incubation times can lead to internalization or metabolism of the probe, altering its effective concentration and localization.

Q2: What is the underlying mechanism of diazirine photo-activation?

A2: Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses nitrogen gas (N₂) to form a highly reactive carbene intermediate.[6][7][8] This carbene can then form a covalent bond with nearby amino acid residues.[1] However, the mechanism can be more complex. The diazirine can also isomerize into a linear diazo intermediate, which is less reactive than the carbene but can still label proteins, often showing a preference for acidic residues like glutamic and aspartic acid.[9][10][11][12][13][14] The balance between the carbene and diazo pathways can be influenced by the probe's structure and the microenvironment.[15]

Q3: What are the key factors that influence the optimal incubation time?

A3: Several factors come into play, making a "one-size-fits-all" approach impractical:

-

Binding Affinity (Kd): High-affinity interactions will reach equilibrium faster than low-affinity ones.

-

Probe Concentration: The concentration of your probe will affect the kinetics of binding.

-

Temperature: Incubation at 4°C will slow down binding kinetics and cellular processes like probe internalization, potentially requiring longer incubation times compared to room temperature or 37°C.[6]

-

Experimental System:

-

Cell Lysates: Simpler system where the primary concern is reaching binding equilibrium.

-

Live Cells: More complex, with factors like cell permeability, active transport, and probe metabolism influencing the outcome.[16] An incubation time of 2 hours is often a good starting point for live cell experiments.[16][17]

-

In Vitro with Purified Proteins: The most straightforward system, where incubation time is primarily dictated by binding kinetics.

-

Q4: Should I perform incubation in the dark?

A4: Absolutely. Diazirine probes are light-sensitive.[18] All incubation steps should be performed in the dark or under dim, red light to prevent premature activation of the probe, which would lead to non-specific labeling of buffer components or early-binding proteins. Keep samples covered with aluminum foil.[6]

Experimental Protocol: Determining Optimal Incubation Time

This protocol provides a systematic approach to empirically determine the optimal incubation time for your specific diazirine probe and experimental setup.

Workflow for Optimizing Incubation Time

Caption: Workflow for determining optimal incubation time.

Step-by-Step Methodology

-

Preparation:

-

Prepare a sufficient volume of your protein sample (e.g., cell lysate at 1-2 mg/mL).

-

Prepare a stock solution of your diazirine probe in DMSO. The final DMSO concentration in the incubation should be kept low (<1%) to avoid detrimental effects on protein structure and function.[6]

-

Determine the final probe concentration to be used. This is often determined in a separate concentration-response experiment, but a common starting range is 0.1-10 µM.[6]

-

-

Time-Course Incubation:

-

Add the diazirine probe to your protein sample.

-

Incubate the mixture at the desired temperature (e.g., 4°C, RT, or 37°C) in the dark.

-

At various time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes), remove an aliquot of the reaction mixture. The time points should be chosen to capture both the initial binding phase and the potential equilibrium phase.

-

-

Photocrosslinking:

-

Immediately after each time point, place the aliquot in a suitable plate (e.g., a 96-well plate) to maximize surface area for even light exposure.[6]

-

Irradiate the samples with a UV lamp at ~350-365 nm. The irradiation time itself needs to be optimized, but a common starting point is 1-5 minutes at a close distance (~5-6 cm) from the lamp.[6] Note that longer irradiation can increase non-specific labeling.[2]

-

-

Analysis:

-

After irradiation, proceed with your downstream analysis. If your probe contains an alkyne handle, this typically involves a Cu(I)-catalyzed click chemistry reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).[6]

-

Separate the proteins by SDS-PAGE.

-

Analyze the labeling efficiency by in-gel fluorescence (if a fluorescent tag was used) or by Western blot for your target of interest (if known) or streptavidin blot (if a biotin tag was used).

-

-

Data Interpretation:

-

Quantify the band intensity for your target protein at each time point.

-

Plot the signal intensity versus incubation time.

-

The optimal incubation time is typically the point at which the signal reaches a plateau, indicating that binding equilibrium has been achieved. To minimize non-specific interactions, it's best to choose the shortest time that gives the maximum specific signal.

-

Data Summary Table

| Parameter | Starting Recommendation | Rationale |

| Probe Concentration | 0.1 - 10 µM | Balances target engagement with potential off-target effects.[6] |

| Incubation Temperature | 4°C or 37°C (for live cells) | 4°C slows kinetics and cellular processes, potentially reducing non-specific uptake. 37°C is physiologically relevant for live cells. |

| Incubation Time Points | 0, 15, 30, 60, 120, 240 min | Covers a broad range to identify the binding equilibrium point. |

| UV Irradiation Time | 1 - 5 min | Sufficient to activate the diazirine without causing excessive protein damage or non-specific crosslinking.[6][19] |

Troubleshooting Guide

This guide is structured to help you diagnose and solve common issues related to incubation time.

Troubleshooting Workflow

Caption: Troubleshooting guide for common PAL issues.

Q&A Format Troubleshooting

Q: I'm seeing very low or no labeling of my target protein. Could my incubation time be the issue?

A: Yes, this is a classic symptom of an incubation time that is too short.

-

Scientific Rationale: The probe has not had sufficient time to reach binding equilibrium with its target protein. Covalent capture upon UV activation can only occur if the non-covalent complex has formed first.[1][18]

-

Troubleshooting Steps:

-

Perform a Time-Course Experiment: Follow the protocol outlined above to systematically test a range of incubation times.

-

Increase Probe Concentration: While optimizing time, you might also consider if your probe concentration is too low, especially for low-affinity interactions.

-

Check Probe Integrity: Ensure your probe has not degraded.

-

Q: My Western blots show many non-specific bands, and the background is very high. How can incubation time help?

A: This often indicates that your incubation time is too long, leading to non-specific interactions.

-

Scientific Rationale: With extended time, the probe can engage in weak, non-specific binding with abundant cellular proteins.[3][20] In live cells, prolonged incubation can also lead to the probe being sequestered in unintended cellular compartments, increasing the pool of potential off-targets. The molecular shape and charge of the probe can also influence non-specific binding.[3][4][5][16]

-

Troubleshooting Steps:

-

Reduce Incubation Time: Based on your time-course experiment, choose the earliest time point that gives a maximal signal for your specific target. Avoid unnecessarily long incubation.

-

Include a Competition Control: A critical control is to pre-incubate your sample with an excess (e.g., 50-100 fold) of the unmodified parent compound before adding the photoaffinity probe.[6] A true target's signal should be significantly reduced in the competition lane, while non-specific bands should remain.

-

Lower Incubation Temperature: Performing the incubation at 4°C can reduce the rate of non-specific binding and slow down cellular processes that might contribute to background.[6]

-

Q: My results are inconsistent between experiments. How does incubation time factor into reproducibility?

A: Inconsistent incubation time is a major source of experimental variability.

-

Scientific Rationale: The binding process is kinetic. Small variations in incubation time, especially during the steep phase of the binding curve, will lead to significant differences in the amount of probe-target complex formed and, consequently, the final labeling signal.

-

Troubleshooting Steps:

-

Strictly Control Time and Temperature: Use a precise timer for incubation and ensure the temperature is consistent across all samples and experiments.

-

Protect from Light: Ensure all samples are equally protected from ambient light during incubation. Premature activation in some tubes but not others will lead to variable results.[18]

-

Standardize Protocols: Ensure every step, from sample preparation to UV activation, is performed identically each time.

-

By systematically optimizing and controlling the incubation time, you can significantly improve the signal-to-noise ratio and the overall success of your diazirine photoaffinity labeling experiments.

References

-

Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - PubMed. (2016). Chem Commun (Camb), 52(34), 5828-31. [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC. (2020). Organic Letters. [Link]

-

Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI. (n.d.). OmicsDI. [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - ResearchGate. (2020). Organic Letters. [Link]

-

Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. (2024). Royal Society of Chemistry. [Link]

-

Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes | Organic Letters - ACS Publications. (2020). ACS Publications. [Link]

-

Nonspecific Protein Labeling of Photoaffinity Linkers Correlates with Their Molecular Shapes in Living Cells - ResearchGate. (2016). Chemical Communications. [Link]

-

Photoaffinity labeling in target- and binding-site identification - PMC. (2015). Current Opinion in Chemical Biology. [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC. (2009). Current Protocols in Chemical Biology. [Link]

-

Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology - ACS Publications. (2015). ACS Publications. [Link]

-

Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. | Semantic Scholar. (2016). Chemical Communications. [Link]

-

Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC. (2006). Expert Review of Proteomics. [Link]

-

Diazirine based photoaffinity labeling - PubMed. (2012). Bioorganic & Medicinal Chemistry. [Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). Organic & Biomolecular Chemistry. [Link]

-

Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors | ACS Chemical Biology - ACS Publications. (2022). ACS Publications. [Link]

-

Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry - ACS Publications. (2022). ACS Publications. [Link]

-

Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2018). ACS Publications. [Link]

-

Photoaffinity Labelling - Domainex. (n.d.). Domainex. [Link]

-

Labeling preferences of diazirines with protein biomolecules - PMC. (2021). Journal of the American Chemical Society. [Link]

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - eScholarship.org. (2021). eScholarship, University of California. [Link]

-

Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction - PMC. (2021). ACS Medicinal Chemistry Letters. [Link]

-

A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Labeling Preferences of Diazirines with Protein Biomolecules - ChemRxiv. (2021). ChemRxiv. [Link]

-

Labeling Preferences of Diazirines with Protein Biomolecules - PubMed - NIH. (2021). Journal of the American Chemical Society. [Link]

-

Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC. (2021). Mass Spectrometry Reviews. [Link]

-

Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - PMC. (2014). Chemical Science. [Link]

Sources

- 1. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labeling Preferences of Diazirines with Protein Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 16. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating Carbene Chemistry in Aqueous Buffers

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Aqueous Carbene Chemistry

Carbenes are highly reactive intermediates with a neutral, divalent carbon atom, making them powerful tools for C-C and C-X bond formation.[1] Their utility in bioconjugation, chemical biology, and drug development is immense, offering pathways to novel molecular architectures.[2][3] However, harnessing their reactivity in aqueous buffers—the native environment for most biological molecules—presents a significant hurdle. The primary challenge lies in the rapid quenching of the carbene intermediate by water and other nucleophilic components of the buffer, leading to low yields and undesired side products. This guide provides a comprehensive resource for understanding and overcoming these challenges, offering troubleshooting advice and detailed protocols to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during carbene-mediated reactions in aqueous buffers, providing explanations and actionable solutions.

Q1: My reaction yield is extremely low, and I suspect carbene quenching. What are the primary culprits in my aqueous buffer?

A1: Understanding the Quenchers

The low yield is likely due to the electrophilic nature of singlet carbenes, which are readily attacked by nucleophiles present in your aqueous system.[4] Triplet carbenes, which have diradical character, are also susceptible to quenching, albeit through different mechanisms.[1]

Primary Scavengers in Aqueous Buffers:

-

Water: As the solvent, water is the most abundant nucleophile. It can act as a proton source or directly attack the carbene to form alcohols or other insertion products.

-

Buffer Components: Many common buffer components are nucleophilic and can quench carbenes.

-

Amines: Buffers containing primary or secondary amines (e.g., Tris, HEPES) are highly problematic as the lone pair on the nitrogen atom readily attacks the carbene.

-

Thiols: If your biomolecule or buffer contains thiol groups (e.g., from cysteine residues, dithiothreitol [DTT]), these are potent carbene scavengers.

-

Carboxylates and Phosphates: While weaker nucleophiles than amines or thiols, the carboxylate and phosphate groups in buffers like acetate or phosphate-buffered saline (PBS) can still contribute to carbene quenching, especially at higher concentrations.

-

Troubleshooting Steps:

-

Buffer Selection: Switch to a non-nucleophilic buffer system. Good alternatives include MES (2-(N-morpholino)ethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid).

-

Analyte Purity: Ensure your target biomolecule is free from small molecule nucleophiles (e.g., residual purification reagents like Tris or glycine).

-

Degassing: Dissolved oxygen can sometimes participate in side reactions, so degassing your buffer can be beneficial.

Q2: I'm generating my carbene from a diazo compound. Could the precursor itself be the problem?

A2: Diazo Compound Stability and Side Reactions

While diazo compounds are versatile carbene precursors, their stability and reactivity in aqueous media can be a source of low yields.[5][6]

Potential Issues with Diazo Precursors:

-

Hydrolysis: Some diazo compounds are susceptible to hydrolysis, especially at acidic or basic pH, leading to decomposition before carbene formation. Electron-withdrawing groups adjacent to the diazo moiety can increase stability.[5]

-

Protonation: In protic aqueous solutions, the diazo compound can be protonated to form a diazonium ion, which can then undergo nucleophilic substitution or elimination reactions, bypassing the desired carbene pathway.[7]

-

Side Reactions: Diazo compounds can participate in 1,3-dipolar cycloadditions with certain functional groups on your biomolecule, consuming the precursor before carbene generation.[6]

Troubleshooting Steps:

-

pH Control: Maintain the pH of your reaction in a range where your specific diazo compound is most stable. This often falls within the neutral to slightly acidic range, but empirical optimization is crucial.

-

Protecting Groups: For complex syntheses, consider using a protected diazo precursor that is unmasked under the reaction conditions.

-

In Situ Generation: Generate the diazo compound in situ immediately before carbene formation to minimize its decomposition.[5]

Q3: I've optimized my buffer and confirmed my diazo compound is stable, but my yields are still poor. What advanced strategies can I employ to protect the carbene?

A3: Creating a Protective Microenvironment

To shield the short-lived carbene from the bulk aqueous environment, you can create a localized, less-polar microenvironment around the reaction site.

Advanced Strategies:

-

Micellar Catalysis: The use of surfactants to form micelles in water can create a hydrophobic core where the carbene-mediated reaction can proceed with reduced interference from water.[8] The reactants are partitioned into the micellar phase, effectively increasing their local concentration and protecting the carbene.

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[9][10] They can encapsulate the carbene precursor or the reactive portion of the substrate, shielding the carbene from the aqueous phase upon its formation.[11]

Experimental Protocol: Carbene Reaction in a Micellar System

-

Surfactant Selection: Choose a surfactant that forms micelles at a suitable concentration and temperature for your reaction. Common choices include sodium dodecyl sulfate (SDS) for an anionic micelle or cetyltrimethylammonium bromide (CTAB) for a cationic micelle. Non-ionic surfactants like Triton X-100 can also be used.

-

Prepare Micellar Solution: Dissolve the surfactant in your chosen non-nucleophilic buffer at a concentration above its critical micelle concentration (CMC).

-

Add Reactants: Add your biomolecule and diazo compound to the micellar solution. Gentle stirring will facilitate their partitioning into the micelles.

-

Initiate Carbene Formation: Trigger carbene generation (e.g., via photolysis or addition of a catalyst).

-

Reaction and Workup: Allow the reaction to proceed, and then follow your standard workup and purification protocol.

Table 1: Comparison of Strategies to Reduce Carbene Quenching

| Strategy | Principle | Advantages | Disadvantages |

| Non-Nucleophilic Buffers | Minimize external nucleophiles. | Simple to implement, cost-effective. | May not be sufficient for highly reactive carbenes. |

| pH Optimization | Enhance diazo compound stability. | Can significantly reduce precursor decomposition. | Optimal pH may not be compatible with biomolecule stability. |

| Micellar Catalysis | Create a protective hydrophobic microenvironment.[8] | Can dramatically increase yields, versatile.[8] | Requires optimization of surfactant type and concentration, potential for surfactant interference in downstream applications. |

| Cyclodextrin Encapsulation | Shield the reactive site within a molecular cavity.[9] | High degree of protection, can enhance selectivity.[10] | Requires a good fit between the cyclodextrin and the substrate, can be more expensive. |

Q4: How can I be sure that carbene quenching is the primary issue and not another side reaction?

A4: Analytical Approaches to Monitor Carbene Reactions

Monitoring the reaction in real-time or analyzing the product mixture can provide valuable insights into the reaction mechanism and the extent of quenching.

Analytical Techniques:

-

Laser Flash Photolysis (LFP): This technique allows for the direct observation of transient species like carbenes on a very short timescale (nanoseconds to microseconds).[12][13][14] By monitoring the decay of the carbene signal in the presence of different scavengers, you can determine quenching rate constants.[15][16]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the products of quenching reactions (e.g., alcohol formation from reaction with water) and other side products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the consumption of starting materials and the formation of products over time, providing kinetic information about the overall reaction.

Experimental Workflow: Investigating Carbene Quenching

Caption: Workflow for identifying quenching agents.

By systematically adding potential scavengers to your reaction and observing the impact on the yield and product distribution, you can pinpoint the species responsible for quenching.

Concluding Remarks

Successfully performing carbene-mediated reactions in aqueous buffers requires a careful consideration of the reaction environment and a proactive approach to minimizing quenching. By selecting the appropriate buffer, optimizing reaction conditions, and employing advanced strategies like micellar catalysis or cyclodextrin encapsulation, researchers can unlock the full potential of carbene chemistry for their specific applications. This guide serves as a starting point for troubleshooting and optimization, and we encourage you to delve into the cited literature for more in-depth information.

References

- Walsh, R. (n.d.). What have we learnt about heavy carbenes through laser flash photolysis studies? Physical Chemistry Chemical Physics.

- Liu, M. T. H. (n.d.).

- Toscano, J. P., Platz, M. S., Nikolaev, V., & Popic, V. (n.d.). Carboethoxycarbene. A Laser Flash Photolysis Study. Journal of the American Chemical Society.

- Khan, H. A., Szostak, M., & Sivasankar, C. (2025).

- Khan, H. A., Szostak, M., & Sivasankar, C. (2025). Diazo Compounds: Synthesis, Carbene Generation and Reactivity.

- (2024).

- (2025). Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study. MDPI.

- Griller, D., Nazran, A. S., & Scaiano, J. C. (n.d.). Flash photolysis studies of carbenes and their reaction kinetics.

- (n.d.). (a) Resonance structures of diazo compounds; (b) Classification of...

- (2023). Carbene Formation or Reduction of the Diazo Functional Group? An Unexpected Solvent-Dependent Reactivity of Cyclic Diazo Imides. PubMed.

- (n.d.). Rate constants and mechanisms for reactions of carbenes and cations from oxadiazolines and other precursors. McMaster University.

- Listigovers, N. A., Kazmaier, P. M., & K., M. (n.d.).

- (2015). Developments in the Photochemistry of Diazo Compounds. SciSpace.

- (n.d.).

- (2010).

- (n.d.). Quantitative studies in carbene chemistry. Part I. Rate-constant ratios for addition of dichlorocarbene to α-methylstyrenes and related olefins. Journal of the Chemical Society B: Physical Organic.

- (2014).

- Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science.

- (n.d.). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. PMC.

- (2020). 19.5: Carbenes. Chemistry LibreTexts.

- (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.

- (n.d.). Aspects of Nucleophilic Carbene Chemistry. Scilit.

- (2025). Bioconjugation Protocols: Strategies and Methods.

- (2023).

- (2023).

- (2025). Rate Constants for Reactions of Alkyl Radicals with Water and Methanol Complexes of Triethylborane.

- (2026). Chemical Reviews Journal.

- (n.d.). Carbenes – Generation, Structure, Stability, and Reactions. Maharaja College.

- (2022). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. The Journal of Organic Chemistry.

- (n.d.).

Sources

- 1. maharajacollege.ac.in [maharajacollege.ac.in]

- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [snv63.ru]

- 3. Chemical technology principles for selective bioconjugation of proteins and antibodies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Aspects of Nucleophilic Carbene Chemistry | Scilit [scilit.com]

- 5. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclodextrins and their applications in aqueous-phase metal-catalyzed reactions [comptes-rendus.academie-sciences.fr]

- 11. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]

- 12. islandscholar.ca [islandscholar.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What have we learnt about heavy carbenes through laser flash photolysis studies? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Technical Support Center: Solving Solubility Issues of Hydrophobic Diazirine Probes

Welcome to the technical support center for hydrophobic diazirine probes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these powerful tools for photoaffinity labeling and encounter challenges with their solubility. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome these hurdles and achieve reliable and reproducible results in your experiments.

The Challenge of Hydrophobic Diazirine Probes

Diazirine-based photoaffinity labeling (PAL) is a cornerstone technique for identifying the protein targets of small molecules and elucidating drug-protein interactions.[1][2][3] The design of these probes often incorporates a hydrophobic moiety to mimic the properties of a drug or ligand of interest, which can be crucial for its binding affinity and specificity.[4][5] However, this inherent hydrophobicity presents a significant challenge: poor solubility in the aqueous buffers required for most biological assays.[6]

Consequences of poor solubility are severe and can compromise your experimental outcomes:

-

Precipitation: The probe may fall out of solution upon dilution into your aqueous experimental buffer, leading to an unknown and lower effective concentration.[6]

-

Aggregation: Even without visible precipitation, hydrophobic probes can form aggregates, which can lead to non-specific labeling, altered pharmacological activity, and inconsistent results.[7]

-

Reduced Labeling Efficiency: Both precipitation and aggregation reduce the concentration of the monomeric, active probe available to interact with its target protein, resulting in low or no labeling.[8]

This guide will provide you with the knowledge and practical steps to mitigate these issues and ensure the successful application of your hydrophobic diazirine probes.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve common solubility-related problems you may encounter during your experiments.

Problem: My probe precipitated out of solution when I diluted it into my aqueous buffer.

This is one of the most common issues faced when working with hydrophobic compounds.[6] Here’s how to troubleshoot it:

Immediate Actions:

-

Visual Inspection: Look for cloudiness, turbidity, or visible particles in your solution.

-

Centrifugation: Briefly centrifuge your sample. A pellet at the bottom of the tube is a clear indication of precipitation.

Root Cause Analysis & Solutions:

-

High Final Concentration of Organic Co-Solvent:

-

Explanation: Many hydrophobic probes are initially dissolved in a 100% organic solvent like DMSO or ethanol.[6] While necessary for the initial stock solution, high final concentrations of these solvents can be toxic to cells or interfere with protein function.[9] For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.[9]

-

Solution: Perform a solvent tolerance test to determine the maximum concentration of your chosen organic solvent that does not affect your specific assay's outcome.[9]

-

-

Improper Dilution Technique:

-

Explanation: Adding a small volume of a highly concentrated stock solution directly into a large volume of aqueous buffer can cause the probe to rapidly precipitate.

-

Solution: Employ a serial dilution method. Prepare intermediate dilutions of your probe in a mixture of your organic solvent and aqueous buffer before making the final dilution into your assay buffer.[9] When adding the probe stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid mixing.[9]

-

-

Buffer Incompatibility:

-

Explanation: The pH and ionic strength of your buffer can influence the solubility of your probe, especially if it has ionizable groups.[9][10]

-

Solution: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. For acidic compounds, a higher pH might be beneficial, while for basic compounds, a lower pH may help.[9][10] Always ensure the final pH is compatible with your biological system.

-

Problem: I suspect my probe is forming aggregates, even without visible precipitation.

Probe aggregation can be a subtle but significant problem, leading to artifacts and unreliable data.

Indicators of Aggregation:

-

Inconsistent results: High variability between replicate experiments.

-

High background labeling: Aggregates can lead to non-specific interactions with proteins and other cellular components.

-

Non-saturable binding: In binding assays, you may not observe the expected saturation kinetics.

Solutions:

-